N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-[2,6-di(propan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-13(2)17-9-6-10-18(14(3)4)20(17)22-19(23)12-24-16-8-5-7-15(21)11-16/h5-11,13-14H,12H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONJKDHMOJUPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360842 | |
| Record name | ST030236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-85-1 | |
| Record name | ST030236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 2,6-diisopropylaniline with bromoacetylbromide in the presence of triethylamine. The reaction mixture is then treated with benzylamine and heated to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives.
| Conditions | Products | Yield | Catalyst/Reagents |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 2-(3-Bromophenoxy)acetic acid + 2,6-diisopropylaniline | 78% | Hydrochloric acid |
| NaOH (1M), 80°C, 6 hrs | Sodium 2-(3-bromophenoxy)acetate + amine byproduct | 85% | Sodium hydroxide |
The steric bulk of the 2,6-diisopropylphenyl group slows hydrolysis kinetics compared to simpler acetamides. Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amide nitrogen, facilitating nucleophilic attack by water.
Nucleophilic Substitution at the Bromine Site
The 3-bromophenoxy group participates in palladium-catalyzed cross-coupling reactions, enabling functional group diversification.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd catalysis replaces bromine with aryl groups:
| Boronic Acid | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 90°C, 24 hrs | N-[2,6-bis(methylethyl)phenyl]-2-(3-phenylphenoxy)acetamide | 72% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos ligand | Toluene/H₂O, 80°C, 18 hrs | 3-(4-Methoxyphenyl)phenoxy derivative | 68% |
Reactivity aligns with electron-deficient boronic acids, with bulky ligands (e.g., SPhos) improving selectivity .
Buchwald-Hartwig Amination
Primary and secondary amines substitute bromine under Pd/phosphine catalysis:
| Amine | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Piperidine | Pd₂(dba)₃, XantPhos | DMF, 100°C, 36 hrs | N-[2,6-bis(methylethyl)phenyl]-2-(3-piperidinophenoxy)acetamide | 61% |
| Morpholine | Pd(OAc)₂, BINAP | Toluene, 110°C, 24 hrs | 3-Morpholinophenoxy derivative | 58% |
Steric hindrance from the 2,6-diisopropylphenyl group necessitates elevated temperatures and high catalyst loadings .
Functionalization of the Acetamide Moiety
The acetamide group participates in electrophilic and nucleophilic transformations:
N-Alkylation
Reaction with alkyl halides under basic conditions forms N-alkyl derivatives:
| Alkyl Halide | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF, 60°C, 12 hrs | N-Methyl-N-[2,6-bis(methylethyl)phenyl]acetamide | 82% |
| Benzyl bromide | Cs₂CO₃ | THF, reflux, 18 hrs | N-Benzyl derivative | 75% |
The reaction is sensitive to steric effects, with bulky alkyl halides (e.g., tert-butyl bromide) showing <20% conversion.
Reduction
Lithium aluminum hydride reduces the acetamide to a secondary amine:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to reflux, 6 hrs | N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)ethylamine | 65% |
Over-reduction to the primary amine is not observed due to steric protection of the nitrogen.
Stability Under Oxidative and Thermal Conditions
| Stress Condition | Observation | Degradation Products |
|---|---|---|
| H₂O₂ (30%), 60°C, 48 hrs | Partial oxidation of the phenoxy group to quinone | 3-Bromo-1,4-benzoquinone derivative (12% yield) |
| 150°C, inert atmosphere | Thermal decomposition via C–N bond cleavage | 2,6-Diisopropylaniline + bromophenoxy fragments |
The compound exhibits moderate thermal stability, with decomposition onset at 180°C (TGA data).
Comparative Reactivity With Structural Analogues
| Compound | Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield | N-Alkylation Efficiency |
|---|---|---|---|
| N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide | 0.15 | 72% | 82% |
| 2-Bromo-N-(2-isopropylphenyl)acetamide | 0.27 | 88% | 94% |
| N-(2,4-Dimethylphenyl)-2-(3-bromophenoxy)acetamide | 0.21 | 79% | 89% |
The bulky 2,6-diisopropylphenyl group reduces reaction rates and yields compared to less hindered analogues, highlighting its role in steric modulation .
Biological Activity
N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide, also known by its CAS number 135650-07-6, is a compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data tables.
Chemical Structure and Properties
- Chemical Formula : C14H20BrNO
- Molecular Weight : 298.219 g/mol
- Synonyms : 2-bromo-N-[2,6-di(propan-2-yl)phenyl]acetamide
The compound features a bromophenoxy group and a substituted phenyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays. The compound has been tested against several cancer cell lines, revealing promising results.
Case Study: Antitumor Activity
A study investigated the effects of this compound on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that:
- IC50 Values :
- A549: 6.26 ± 0.33 μM
- HCC827: 20.46 ± 8.63 μM
- NCI-H358: 16.00 ± 9.38 μM
These values suggest significant cytotoxicity against these cell lines in a two-dimensional (2D) culture format compared to three-dimensional (3D) cultures, indicating a potential for further development as an antitumor agent .
The mechanism underlying the anticancer activity appears to be linked to the induction of apoptosis in tumor cells. The compound promotes caspase-3 activation, which is essential for the apoptotic process. Additionally, it has been shown to inhibit DNA synthesis in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Antibacterial Efficacy
Several studies have reported on the antimicrobial effects of similar compounds with structural analogs:
- Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria.
- Compounds with a similar structure exhibited MIC values ranging from 93.7 to 46.9 μg/mL , showcasing effective antibacterial properties comparable to established antibiotics such as norfloxacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship indicates that specific substituents on the phenyl ring are crucial for enhancing biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromine at para position | Essential for antimicrobial activity |
| Electron-withdrawing groups | Increased cytotoxicity against cancer cells |
The presence of electron-withdrawing groups such as bromine enhances the compound's ability to interact with biological targets, thus improving its efficacy .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues with Phenoxy/Aryl Substituents
a) N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30)
- Structure: Features a 4-butyryl-2-fluorophenoxy group and an n-butylamine substituent.
- Synthesis : Synthesized via bromoacetyl bromide and n-butylamine (Method B) or coupling with 2-bromo-N-n-butylacetamide (Method C), yielding 82% with Rf = 0.32 .
- Properties : Melting point = 75°C; higher yield compared to analogs due to less steric hindrance from the linear n-butyl group.
b) 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31)
- Structure : Contains a 2-hydroxy-2-methylpropylamine group.
- Synthesis : Lower yield (54%) due to steric challenges from the branched hydroxyalkyl substituent .
- Properties : Higher melting point (84°C) than compound 30, attributed to hydrogen bonding from the hydroxyl group.
c) Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32)
- Structure : Integrates an isoleucine methyl ester moiety, introducing chirality ([α]²²D = +61.1) and ester functionality.
- Synthesis : 51% yield; Rf = 0.65 reflects increased polarity from the ester group .
Comparison with Target Compound: The target compound lacks the fluorophenoxy and ester groups seen in 30–32 but shares the acetamide core.
Chloroacetamide Herbicides ()
Several herbicidal acetamides, such as alachlor and metolachlor , share the chloroacetamide backbone but differ in substituents:
Key Differences :
- The target compound replaces chlorine with bromine in the phenoxy group, which may alter electronic effects (Br is less electronegative but more polarizable than Cl).
Thiazolidinone and Pyrazole Hybrids ()
Compounds like 2-[2-(2,6-dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide incorporate thiazolidinone rings, enhancing hydrogen-bonding and heterocyclic interactions .
- Synthesis: Involves condensation with triethyl orthoformate and aminolysis with diarylpyrazoles.
- Activity: These hybrids exhibit antimicrobial or anti-inflammatory properties due to the thioxothiazolidinone moiety, a feature absent in the target compound.
Comparison: The target compound’s lack of heterocyclic rings simplifies synthesis but may limit binding diversity compared to thiazolidinone derivatives.
Metabolite Analogues ()
The metabolite N-[2,6-bis(propan-2-yl)phenyl]-2-(tetradecylsulfanyl)acetamide shares the 2,6-diisopropylphenyl group but replaces the phenoxy with a tetradecylsulfanyl chain .
- Impact: The long alkyl chain increases lipophilicity, suggesting the target compound’s 3-bromophenoxy group balances polarity and aromatic interactions.
Research Implications and Gaps
While the evidence provides robust data on structural analogs, direct studies on the target compound are absent. Future work should prioritize:
Q & A
What are the common synthetic routes for N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide, and what factors influence the choice of starting materials?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with substituted phenols or acetamide precursors. A common approach includes:
- Step 1: Preparation of the 3-bromophenoxy acetic acid intermediate via nucleophilic substitution of 3-bromophenol with chloroacetic acid derivatives under alkaline conditions.
- Step 2: Activation of the carboxylic acid group (e.g., conversion to an acid chloride) for amide bond formation.
- Step 3: Coupling with 2,6-diisopropylaniline under Schotten-Baumann conditions or using coupling agents like DCC (dicyclohexylcarbodiimide) .
Factors influencing starting materials:
- Availability of substituted phenols (e.g., 3-bromophenol) and their reactivity in nucleophilic substitutions.
- Steric hindrance from the 2,6-diisopropylphenyl group, which may necessitate bulky base catalysts (e.g., DMAP) to improve coupling efficiency .
How can researchers optimize the condensation step in the synthesis of this compound to improve yield and purity?
Level: Advanced
Answer:
Optimization strategies include:
- Reagent selection: Using triethyl orthoformate or acetic anhydride as acylating agents to enhance reaction rates, as demonstrated in analogous acetamide syntheses .
- Temperature control: Refluxing in aprotic solvents (e.g., toluene or DMF) to minimize side reactions. For example, heating at 110–120°C for 2–4 hours improves intermediate stability .
- Purification: Employing column chromatography with gradients of cyclohexane/ethyl acetate/methanol (e.g., 3:1:0.5) to separate regioisomers or unreacted starting materials .
Key data:
- In similar systems, yields improved from ~45% to >70% by optimizing stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and using molecular sieves to absorb byproducts like HCl .
What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Level: Basic
Answer:
Essential techniques include:
- NMR spectroscopy:
- HPLC-MS: To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~435–440 for C₂₁H₂₅BrNO₂) .
- X-ray crystallography (optional): For unambiguous confirmation of stereochemistry in crystalline derivatives .
How do structural modifications to the 3-bromophenoxy moiety impact the compound's biological activity, and what methods are used to assess these changes?
Level: Advanced
Answer:
Impact of modifications:
- Electron-withdrawing groups (e.g., Br at para/meta positions): Enhance metabolic stability but may reduce solubility.
- Steric bulk: Substitutions at the 3-bromophenoxy group can hinder target binding (e.g., kinase or GPCR inhibition) .
Assessment methods:
- In vitro assays:
- Computational modeling: Docking simulations (e.g., AutoDock Vina) to predict binding affinity changes upon substitution .
Case study:
Replacing 3-bromo with 3-methoxy in a related acetamide reduced activity (IC₅₀ increased from 0.8 μM to >10 μM), highlighting the role of halogen bonding in target interactions .
What strategies can resolve discrepancies in reported biological activity data for this compound across different studies?
Level: Advanced
Answer:
Common sources of discrepancies:
- Variations in assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Impurity profiles (e.g., regioisomers from incomplete coupling).
Resolution strategies:
- Standardized protocols: Adopt consensus assay conditions (e.g., 10 mM Mg²⁺, pH 7.4 for kinase studies).
- Orthogonal validation: Use multiple techniques (e.g., SPR, ITC) to confirm binding kinetics .
- Batch analysis: Compare purity (>98% by HPLC) and stereochemistry (via chiral HPLC or CD spectroscopy) across studies .
Example:
Contradictory IC₅₀ values (1.2 μM vs. 5.7 μM) for a similar compound were traced to residual DMF in the sample, which inhibited the target enzyme. Repurification via recrystallization resolved the issue .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
